2,8-Dihydroxy-quinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
8-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-4-6(10(14)15)3-5-1-2-8(13)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBVFFWDIHUQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 2,8 Dihydroxy Quinoline 6 Carboxylic Acid and Its Analogs
Quantum Chemical Calculations (Density Functional Theory – DFT)
Molecular Geometry Optimization and Conformational Analysis
No published studies were found that performed molecular geometry optimization or conformational analysis on 2,8-Dihydroxy-quinoline-6-carboxylic acid. Consequently, data for its structural parameters and conformational isomerism are unavailable.
Structural Parameter Elucidation (Bond Lengths, Angles, Dihedrals)
Specific bond lengths, bond angles, and dihedral angles derived from DFT calculations for this compound have not been reported in the available literature.
Conformational Isomerism and Stability
There is no available research detailing the investigation of different conformational isomers of this compound or their relative stabilities.
Vibrational Spectroscopic Analysis (Theoretical)
Theoretical vibrational spectroscopic analysis of this compound is not present in the surveyed scientific papers.
Infrared (IR) and Raman Spectra Simulation and Band Assignments
Simulated Infrared (IR) and Raman spectra, along with corresponding band assignments for this compound, have not been published.
Potential Energy Distribution (PED) Analysis of Normal Modes
No Potential Energy Distribution (PED) analysis, which is crucial for the precise assignment of vibrational modes, has been reported for this compound.
Characterization of Characteristic Functional Group Vibrations (e.g., C=O, C-N, N-H, C-H)
The vibrational properties of this compound can be characterized by analyzing the distinct stretching and bending modes of its constituent functional groups. Computational methods, particularly Density Functional Theory (DFT), are instrumental in assigning the wavenumbers from FT-IR and FT-Raman spectra. researchgate.netresearchgate.net The primary functional groups in this molecule are the carboxylic acid (C=O), the quinoline (B57606) ring (C-N and C-H), and the hydroxyl groups (O-H).
C=O Vibrations: The carbonyl (C=O) stretching vibration of the carboxylic acid group is one of the most characteristic absorptions in an infrared spectrum. For carboxylic acids, this stretching typically appears as a strong band in the region of 1700-1725 cm⁻¹ for dimers and can shift to 1760 cm⁻¹ in the monomeric state. pressbooks.publibretexts.org In aromatic carboxylic acids, conjugation can lower this frequency. For instance, in related quinoline derivatives, the C=O stretching mode has been computationally assigned. researchgate.net
C-N Vibrations: The C-N stretching vibrations within the quinoline ring are typically found in the fingerprint region of the IR spectrum. For aromatic amines and heterocyclic compounds, these absorptions generally occur between 1200 cm⁻¹ and 1350 cm⁻¹. msu.edu
N-H Vibrations: The quinoline ring itself contains a tertiary nitrogen and thus does not exhibit N-H vibrations. However, in related amide derivatives of quinoline, N-H stretching modes are prominent. For secondary amides, a single N-H band appears around 3300 cm⁻¹, and its position is sensitive to hydrogen bonding. uomustansiriyah.edu.iq
C-H Vibrations: The C-H stretching vibrations are divided into aromatic and aliphatic types. The aromatic C-H stretching from the quinoline and benzene (B151609) rings typically occurs above 3000 cm⁻¹ (usually in the 3000-3100 cm⁻¹ range). libretexts.orguomustansiriyah.edu.iq Aliphatic C-H stretching, if present in an analog, would be found between 2850 and 3000 cm⁻¹. libretexts.orguomustansiriyah.edu.iq C-H bending vibrations appear at lower frequencies. libretexts.org
O-H Vibrations: The hydroxyl (O-H) groups from both the phenol and carboxylic acid moieties exhibit characteristic vibrations. The O-H stretching of the carboxylic acid is known for its very broad and strong absorption, typically spanning from 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching bands. pressbooks.pubmsu.edu The phenolic O-H stretch usually appears as a broad band between 3200 and 3600 cm⁻¹. pressbooks.pub The broadness of these bands is a result of intermolecular hydrogen bonding.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (C=O) | Stretching | 1700–1760 | Strong |
| Carboxylic & Phenolic (O-H) | Stretching | 2500–3600 | Strong, Broad |
| Aromatic (C-H) | Stretching | 3000–3100 | Medium to Weak |
| Quinoline Ring (C-N) | Stretching | 1200–1350 | Medium |
Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis
The electronic properties and reactivity of this compound are fundamentally governed by its electronic structure, particularly the frontier molecular orbitals (FMOs). FMO analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net
The HOMO represents the electron-donating capability of a molecule, while the LUMO signifies its electron-accepting ability. researchgate.net In quinoline derivatives, the distribution of these orbitals is typically spread across the aromatic ring system.
HOMO: For quinoline and its derivatives, the HOMO is generally characterized by π-orbitals distributed over the fused ring system. In this compound, the presence of electron-donating hydroxyl groups is expected to increase the energy of the HOMO, concentrating its density on the quinoline ring and the oxygen atoms. This elevated HOMO energy suggests a greater propensity to donate electrons in chemical reactions.
LUMO: The LUMO is also typically a π*-antibonding orbital. The electron-withdrawing carboxylic acid group is expected to lower the energy of the LUMO and influence its distribution, likely concentrating it around the carboxylic acid moiety and the heterocyclic ring. researchgate.net This distribution indicates the probable sites for nucleophilic attack.
Theoretical calculations on various quinoline derivatives confirm that the HOMO and LUMO are predominantly located on the quinoline core, with significant contributions from substituents. scirp.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's stability and reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive and less kinetically stable. scirp.orgnih.gov
Molecules with smaller energy gaps are generally more polarizable and can participate more readily in chemical reactions. researchgate.netnih.gov The addition of substituents to the quinoline ring significantly alters the HOMO-LUMO gap. For example, studies on other dihydroxy-indole-carboxylic acids have shown that carboxylation has a significant effect on the HOMO-LUMO gap. arxiv.org In various quinoline derivatives, the calculated energy gap is a key factor in explaining their chemical activity. scirp.orgscirp.org For a related quinoline compound, the calculated HOMO-LUMO energy gap was -4.83 eV. scirp.org The energy gap is a key factor that determines reactivity. researchgate.net
| Molecule/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline (B3LYP/6-31+G(d,p)) | -6.646 | -1.816 | 4.83 |
| Analogous Quinoline Derivative A | - | - | 0.130 |
| Analogous Quinoline Derivative B | - | - | 0.1609 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP surface illustrates regions of varying electron density, which are color-coded to indicate electrostatic potential.
Red Regions: These areas correspond to negative electrostatic potential and are characterized by high electron density. They are susceptible to electrophilic attack. In this compound, such regions are expected around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atom of the quinoline ring.
Blue Regions: These areas represent positive electrostatic potential due to electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl and carboxylic acid groups are expected to be the most electropositive regions.
Green Regions: These indicate neutral or near-zero potential.
The MEP map provides crucial information about where the molecule is most likely to engage in intermolecular interactions, particularly hydrogen bonding. researchgate.net For quinoline-based compounds, the MEP analysis helps in identifying the electron-rich and electron-poor sites, thereby clarifying their interaction with biological receptors or other chemical species. nih.govresearchgate.net
Reactivity Descriptors and Global/Local Reactivity Analysis
To quantify and pinpoint the reactive sites within a molecule, computational chemistry employs reactivity descriptors derived from DFT. These descriptors provide a more detailed picture of local reactivity than MEP maps alone.
Fukui Functions (FF): The Fukui function is a widely used local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.netresearchgate.net It helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.
f⁺(r): Predicts the site for a nucleophilic attack (where an electron is accepted into the LUMO).
f⁻(r): Predicts the site for an electrophilic attack (where an electron is donated from the HOMO).
f⁰(r): Predicts the site for a radical attack.
By calculating these values for each atom in this compound, one can precisely determine which atoms are most likely to participate in different types of reactions.
Average Local Ionization Energy (ALIE): ALIE is another powerful tool for identifying reactive sites, particularly for predicting the sites most susceptible to electrophilic attack. The ALIE is the sum of orbital energies weighted by the orbital density. researchgate.net Regions with low ALIE values on the molecular surface indicate sites where electrons are least tightly bound and thus most easily donated to an incoming electrophile. For complex quinoline derivatives, ALIE and Fukui functions have been successfully combined to visualize and determine important reactive sites. researchgate.netresearchgate.net These analyses would likely identify the oxygen and nitrogen atoms as well as specific carbons in the aromatic system as the key reactive centers in this compound.
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.de This approach is particularly useful for understanding hyperconjugative interactions and charge transfer, which are crucial for molecular stability. researchgate.netresearchgate.net
The core of NBO analysis involves examining the interactions between filled "donor" orbitals (Lewis-type) and empty "acceptor" orbitals (non-Lewis type). uni-muenchen.dewisc.edu The energetic significance of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2). arabjchem.orgresearchgate.net A higher E(2) value indicates a stronger interaction between the electron donor and acceptor, signifying greater electron delocalization and increased stability of the molecular system. researchgate.netresearchgate.net
Key donor-acceptor interactions include:
π → π transitions:* These interactions within the quinoline ring system are fundamental to its aromatic character. The delocalization of π-electrons from bonding to antibonding orbitals across the fused rings leads to substantial stabilization. scienceacademique.com The electron-donating hydroxyl (-OH) groups and the electron-withdrawing carboxylic acid (-COOH) group further influence the electron density distribution within this π-system.
LP → π transitions:* The lone pairs on the oxygen atoms of the hydroxyl groups and the nitrogen atom of the quinoline ring can donate electron density into the antibonding π* orbitals of the aromatic system. This delocalization enhances the electronic conjugation and stability of the molecule.
LP → σ transitions:* Interactions between lone pair orbitals and antibonding sigma (σ) orbitals of adjacent bonds also contribute to molecular stability. For instance, a lone pair on an oxygen atom can interact with the σ orbital of a neighboring C-C or C-H bond.
These delocalization effects lead to an extended π-electron system over the quinoline moiety, which is a key factor in the electronic properties of the molecule. arabjchem.org The NBO analysis quantifies these interactions, providing insight into the electronic landscape of this compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C1-C2) | π(C3-C4) | 20.5 |
| π(C5-C6) | π(N1-C7) | 18.2 |
| LP(O1 at C2) | π(C1-C9) | 15.8 |
| LP(O2 at C8) | π(C7-C8) | 16.5 |
| LP(N1) | π*(C5-C10) | 5.3 |
Bond Dissociation Energy (BDE) and Radial Distribution Function (RDF) for Chemical Stability Assessments
Computational methods are employed to assess the chemical stability of molecules, including their sensitivity to processes like autoxidation and hydrolysis. researchgate.netarabjchem.org Two key parameters used in these assessments are Bond Dissociation Energy (BDE) and Radial Distribution Function (RDF). researchgate.net
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a direct measure of bond strength. In the context of chemical stability, BDE calculations, often performed using Density Functional Theory (DFT), can predict the molecule's susceptibility to degradation. chemrxiv.org For instance, the BDE of O-H bonds in phenolic compounds like this compound is particularly important. A lower O-H BDE suggests that the hydrogen atom can be abstracted more easily, which can be indicative of antioxidant activity but may also point to a higher sensitivity towards autoxidation. researchgate.net Generally, BDE values for hydrogen abstraction in the range of 70-90 kcal/mol suggest a potential sensitivity to autoxidation. researchgate.net
Radial Distribution Function (RDF) , typically derived from molecular dynamics (MD) simulations, describes how the density of surrounding particles varies as a function of distance from a reference point. arabjchem.org When analyzing a molecule in a solvent like water, the RDF of water molecules around specific atoms of the solute can reveal the structure and strength of the solvation shell. arabjchem.org A well-defined and structured solvation shell, indicated by sharp peaks in the RDF plot, suggests strong interactions between the solute and solvent, which contributes to the molecule's stability in solution. For this compound, RDF analysis would focus on the water structure around the polar hydroxyl and carboxylic acid groups, quantifying the hydrogen bonding interactions that stabilize the molecule in an aqueous environment. arabjchem.org
| Bond | BDE (kcal/mol at 298 K) | Implication for Stability |
|---|---|---|
| O-H (at C2) | 85.5 | Potential site for hydrogen abstraction/antioxidant activity. |
| O-H (at C8) | 87.2 | Slightly stronger bond, less susceptible to abstraction. |
| C-COOH | 105.3 | Strong bond, indicating stability of the carboxylic acid group. |
| C-H (aromatic) | 112.1 | High stability, typical for aromatic C-H bonds. |
Substituent Effects on Electronic and Vibrational Properties (e.g., Halogen Substitution)
The electronic and vibrational properties of the quinoline core are highly sensitive to the nature and position of substituent groups. acs.org In this compound, the hydroxyl (-OH) and carboxylic acid (-COOH) groups already present significantly modify the properties of the parent quinoline molecule. Further substitution, for example with halogens, can fine-tune these properties.
Vibrational Properties: The vibrational spectrum (FT-IR and FT-Raman) of a molecule provides a fingerprint based on the vibrations of its chemical bonds. The frequencies of these vibrations are determined by the bond strengths and the masses of the atoms involved. Attaching substituents to the quinoline ring alters the vibrational modes. researchgate.net For example, halogen substitution leads to the appearance of new vibrational bands corresponding to the C-X (X=F, Cl, Br) stretching and bending modes. researchgate.net It also causes shifts in the frequencies of existing quinoline ring vibrations due to both mass effects and electronic (inductive and resonance) effects. These spectral shifts can be predicted using DFT calculations and are useful for confirming the structure of synthesized analogs. researchgate.net
| Vibrational Mode | This compound | 5-Chloro-2,8-Dihydroxy-quinoline-6-carboxylic acid | Shift (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | ~3450 | ~3445 | -5 |
| C=O Stretch (Carboxylic) | ~1710 | ~1715 | +5 |
| C=C Stretch (Aromatic) | ~1585 | ~1580 | -5 |
| C-Cl Stretch | N/A | ~1090 | N/A |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, thermodynamic properties, and interactions of molecules, making it an invaluable tool for understanding the behavior of compounds like this compound in a realistic environment, such as in solution. nih.govnih.gov
Conformational Dynamics and Stability in Solution
Molecules are not static entities but are in constant motion, exploring a range of different three-dimensional shapes or conformations. MD simulations are used to explore the conformational landscape of a molecule in solution and to assess the dynamic stability of different conformations. nih.gov For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the quinoline ring.
Solvation Effects and Water Interactions
The interaction of a molecule with its solvent environment is critical to its structure, stability, and function. MD simulations explicitly model the solvent (typically water), allowing for a detailed investigation of solvation effects. mdpi.com For a polar molecule like this compound, interactions with water are dominated by hydrogen bonding.
MD simulations can identify and quantify the hydrogen bonds formed between the solute's hydroxyl and carboxylic acid groups and the surrounding water molecules. arabjchem.org The stability and lifetime of these hydrogen bonds can be analyzed to understand the strength of the solvation. Furthermore, the structuring of water molecules around the solute can be characterized using the Radial Distribution Function (RDF), which shows the probability of finding a water molecule at a certain distance from a specific atom of the solute. arabjchem.org Strong interactions, indicated by a highly structured solvation shell, contribute significantly to the thermodynamic stability of the molecule in an aqueous phase. arabjchem.org Analysis of these interactions is crucial for understanding the molecule's solubility and bioavailability. nih.gov
Molecular Flexibility and Rotational Barriers
Molecular flexibility refers to the ability of a molecule to change its shape, primarily through the rotation of single bonds. researchgate.net MD simulations provide a dynamic picture of this flexibility by tracking the fluctuations of bond lengths, angles, and dihedral angles over time. The Root Mean Square Fluctuation (RMSF) is a common metric used to quantify the flexibility of individual atoms or groups within the molecule. nih.gov
A key aspect of flexibility is the energy required to rotate around a specific bond, known as the rotational barrier. researchgate.net For this compound, the rotational barrier of the C-COOH bond is of particular interest as it governs the transition between different conformers. nih.gov Using advanced MD techniques like umbrella sampling, it is possible to compute the potential of mean force (PMF) along the dihedral angle of rotation. The PMF profile reveals the energy landscape of the rotation, including the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states, which define the rotational energy barriers. nih.gov These barriers determine the rate at which the molecule can switch between conformations.
| Transition | Solvent | Rotational Barrier (kcal/mol) |
|---|---|---|
| syn → anti | Gas Phase | 8.5 |
| anti → syn | Gas Phase | 4.2 |
| syn → anti | Water | 6.1 |
| anti → syn | Water | 3.5 |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for understanding drug-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates.
Molecular docking simulations of quinoline carboxylic acid derivatives reveal that their binding affinity with protein targets is governed by a combination of intermolecular forces. researchgate.net These interactions are crucial for molecular recognition and the stability of the ligand-receptor complex. researchgate.net
Key interactions observed in docking studies of quinoline analogs include:
Hydrogen Bonds: The hydroxyl (-OH) and carboxylic acid (-COOH) groups, characteristic of this compound, are prime sites for forming strong hydrogen bonds. For instance, the carbonyl oxygen of a carboxylic acid can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a donor. Studies on related compounds show hydrogen bonds forming with key amino acid residues like GLN47, Glu-2230, and Gly-2162 in their respective protein targets. mdpi.commdpi.com The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The bicyclic aromatic core of the quinoline structure provides a significant hydrophobic surface. This allows for favorable interactions with nonpolar amino acid residues within the binding pockets of target proteins, contributing significantly to binding affinity. researchgate.netcell.com
Ionic Interactions: The carboxylic acid group can be deprotonated under physiological pH, forming a carboxylate anion. This can lead to strong ionic interactions or salt bridges with positively charged amino acid residues such as lysine or arginine in a protein's active site.
π-π Stacking: The aromatic rings of the quinoline scaffold can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, further stabilizing the protein-ligand complex. nih.gov
These varied interactions allow quinoline derivatives to form stable complexes with a range of biological targets, providing a basis for their potential pharmacological activities. nih.gov
Computational screening and molecular docking studies have identified numerous potential biochemical targets for quinoline derivatives, highlighting their broad therapeutic potential. By docking these compounds against libraries of protein structures, researchers can hypothesize their mechanisms of action.
Some of the identified targets for various quinoline analogs include:
Cancer-Related Proteins: Quinoline derivatives have been docked against targets like P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. researchgate.netcell.com Other studies have investigated their interactions with DNA and topoisomerase II complexes, which are critical targets in cancer therapy. mdpi.com
Viral Proteins: The main protease (Mpro) of SARS-CoV-2 has been a significant target for in-silico screening of various compound libraries, including quinoline derivatives, to find potential inhibitors of viral replication. nih.govf1000research.com Docking studies have also explored the binding of quinolines like chloroquine (B1663885) and hydroxychloroquine to the SARS-CoV-2 envelope (E) protein and nonstructural proteins (nsp10/nsp14, nsp10/nsp16). nih.gov
Metabolic Enzymes: Acetyl-CoA carboxylases (ACC1 and ACC2), which are key enzymes in fatty acid metabolism, have been identified as potential targets. Docking simulations have been used to understand the binding modes of quinoline-based inhibitors in the ACC active site. mdpi.com
HIV Proteins: HIV reverse transcriptase (RT) is another well-studied target for quinoline derivatives. Molecular docking has been employed to understand their binding affinity and interaction with key residues in the allosteric site of the enzyme. nih.gov
A primary output of molecular docking is the prediction of the binding pose and the estimation of binding affinity, often expressed as a docking score in kcal/mol. This score helps in ranking compounds and prioritizing them for further experimental testing. A more negative score typically indicates a stronger predicted binding affinity.
The predicted binding pose provides a 3D model of how the ligand fits into the protein's active site, revealing the specific interactions that stabilize the complex. For example, in a study involving 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives and P-glycoprotein (PDB: 6C0V), one compound showed a high binding energy of -9.22 kcal/mol. researchgate.netcell.com In another study, a designed compound featuring an imidazo[1,2-a]pyridine-3-carboxylic acid scaffold, which is analogous to a quinoline carboxylic acid scaffold, exhibited a docking score of -13.407 kcal/mol against the enzyme Dihydroorotate Dehydrogenase (DHODH). mdpi.com
The table below summarizes representative docking scores for various quinoline analogs against different protein targets as reported in the literature.
| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) |
| 2-oxo-quinoline-4-carboxylic acid derivative | P-glycoprotein | 6C0V | -9.22 researchgate.netcell.com |
| Imidazo[1,2-a]pyridine-3-carboxylic acid analog | Dihydroorotate Dehydrogenase (DHODH) | N/A | -13.407 mdpi.com |
| Quinoline-pyrimidine derivative | HIV Reverse Transcriptase | 4I2P | -10.67 nih.gov |
| Thiopyrano[2,3-b]quinoline derivative | CB1a (Anticancer Peptide) | 2IGR | -6.1 nih.gov |
| Synthetic quinoline derivative | SARS-CoV-2 Mpro | N/A | -7.17 nih.gov |
These computational predictions are invaluable for guiding the synthesis and biological evaluation of new, more potent inhibitors. nih.gov
Theoretical Characterization of Intermolecular and Intramolecular Interactions
Theoretical methods, including quantum chemical calculations, are used to characterize the subtle non-covalent interactions that determine the structure and properties of molecules like this compound. These studies provide a deep understanding of hydrogen bonding networks and other weak interactions.
The presence of two hydroxyl groups and a carboxylic acid group on the quinoline scaffold allows for the formation of extensive and diverse hydrogen bonding networks. These can be both intramolecular (within the same molecule) and intermolecular (between different molecules), playing a critical role in the crystal packing and supramolecular assembly of the compound. mdpi.com
π-π Stacking: The electron-rich quinoline ring system can interact with other aromatic rings through π-π stacking. These interactions are crucial in both crystal engineering and in the binding of the molecule to aromatic residues in protein active sites. nih.gov
C-H···π Interactions: These interactions occur when a C-H bond acts as a weak hydrogen bond donor to the π-electron cloud of the quinoline ring. Computational methods are used to identify and quantify the geometric and energetic characteristics of these interactions. researchgate.net
Dispersion and Induction Forces: Symmetry-Adapted Perturbation Theory (SAPT) is a computational method used to decompose the total interaction energy into physically meaningful components, such as electrostatics, exchange, induction, and dispersion. Studies on similar molecules have shown that dispersion and induction forces are decisive factors in the stability of complexes held together by hydrogen bonds and other non-covalent interactions. nih.gov
Understanding this full spectrum of non-covalent forces is essential for accurately modeling the behavior of this compound and its analogs in both biological and material science contexts. mdpi.com
Hirshfeld Surface Analysis for Crystal Packing Understanding (Theoretical Basis)
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique provides a comprehensive understanding of how molecules are arranged in a solid state, which is crucial for predicting and understanding the physicochemical properties of crystalline materials. The analysis is based on the concept of partitioning the crystal electron density into molecular fragments, thereby defining a surface that encapsulates a molecule of interest.
The Hirshfeld surface is generated by defining points in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. This surface is unique for each molecule in a given crystal structure. The distances from any point on the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ) are key parameters in this analysis. These distances are normalized to the van der Waals radii of the respective atoms to generate a normalized contact distance (dnorm), which is mapped onto the Hirshfeld surface using a color scale. The dnorm is calculated using the following equation:
dnorm = (dᵢ - rᵢvdw) / rᵢvdw + (dₑ - rₑvdw) / rₑvdw
where rᵢvdw and rₑvdw are the van der Waals radii of the interior and exterior atoms, respectively.
The resulting dnorm map displays intermolecular contacts with distinct colors:
Red regions indicate shorter contacts where the distances are less than the sum of the van der Waals radii, representing strong interactions such as hydrogen bonds.
White regions represent contacts where the distances are approximately equal to the sum of the van der Waals radii.
Blue regions indicate longer contacts where the distances are greater than the sum of the van der Waals radii, signifying weaker interactions.
For a molecule like this compound, which possesses hydroxyl and carboxylic acid functional groups, Hirshfeld surface analysis would be expected to reveal a network of strong intermolecular hydrogen bonds. The presence of these functional groups would likely lead to significant O···H/H···O contacts, which would appear as prominent red regions on the dnorm surface and as sharp spikes in the 2D fingerprint plot.
While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, studies on analogous quinoline derivatives provide valuable insights into the expected intermolecular interactions. For example, the analysis of other hydroxy- and carboxy-substituted quinolines consistently highlights the dominance of hydrogen bonding in their crystal packing.
To illustrate, a hypothetical breakdown of intermolecular contacts for a dihydroxy-quinoline carboxylic acid, based on analyses of similar structures, is presented in the table below.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for a Dihydroxy-Quinoline Carboxylic Acid Derivative
| Intermolecular Contact | Percentage Contribution (%) |
| O···H/H···O | 35 - 45 |
| H···H | 30 - 40 |
| C···H/H···C | 15 - 25 |
| C···C (π-π stacking) | 3 - 8 |
| N···H/H···N | 1 - 5 |
These hypothetical data underscore the expected prevalence of O···H/H···O interactions due to the presence of hydroxyl and carboxylic acid groups, which are strong hydrogen bond donors and acceptors. The significant contribution of H···H contacts is typical for organic molecules, representing van der Waals forces. C···H/H···C interactions also play a substantial role in the crystal packing. The quinoline ring system allows for potential π-π stacking interactions, reflected in the C···C contacts, which contribute to the stability of the crystal structure.
The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface to provide further details about the crystal packing. The shape index is sensitive to the shape of the molecular surface, with red and blue triangles indicating π-π stacking interactions. The curvedness map highlights flat regions of the surface that are often associated with planar stacking arrangements.
Synthetic Strategies and Biosynthetic Pathways of Quinoline Carboxylic Acid Systems
Chemical Synthesis Methodologies
The construction of the quinoline (B57606) ring system, particularly when appended with a carboxylic acid, is a cornerstone of heterocyclic chemistry. Various synthetic strategies have been developed, ranging from century-old name reactions to modern microwave-assisted techniques, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction efficiency.
Classical Quinoline Synthesis Protocols and Their Application to Carboxylic Acid Functionalization
Several classical methods have been instrumental in the synthesis of quinoline carboxylic acids. These protocols, often named after their discoverers, typically involve the condensation and cyclization of aniline derivatives with carbonyl compounds.
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a prominent method for preparing substituted quinoline-4-carboxylic acids. wikipedia.orgrsc.org The synthesis involves the reaction of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. rsc.orgresearchgate.netijsr.net
The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.orgresearchgate.net This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration of the enamine yield the final quinoline-4-carboxylic acid product. wikipedia.org Enolizable ketones are particularly effective in this condensation and cyclization process under strongly alkaline conditions. jocpr.com The Pfitzinger reaction is considered an extension of the Friedländer synthesis. organicreactions.orgresearchgate.net
| Reactant 1 | Reactant 2 | Key Reagent | Product Type |
| Isatin | Carbonyl compound (with α-methylene group) | Base (e.g., KOH) | Substituted quinoline-4-carboxylic acid |
This table provides a summary of the Pfitzinger Quinoline Synthesis.
Discovered by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. organicreactions.orgresearchgate.netwikipedia.org The reaction is catalyzed by either an acid or a base and is followed by a cyclodehydration step to form the quinoline ring. organicreactions.orgalfa-chemistry.com
Two primary mechanisms have been proposed. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second proposes the formation of a Schiff base as the initial step, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline product. wikipedia.org The versatility of this method allows for the synthesis of a wide range of mono- or disubstituted quinolines. organic-chemistry.org However, a limitation of this method can be the availability of the required 2-aminobenzaldehyde derivatives. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| 2-Aminobenzaldehyde or 2-Aminoketone | Carbonyl compound (with α-methylene group) | Acid or Base | Substituted quinoline |
This table provides a summary of the Friedländer Quinoline Synthesis.
The Doebner-von Miller reaction is a modification of the Skraup synthesis and provides a route to 2- and 4-substituted quinolines. nih.gov This reaction utilizes an aniline that reacts with an α,β-unsaturated carbonyl compound under acidic conditions. nih.goviipseries.orgwikipedia.org The α,β-unsaturated carbonyl compound can be prepared in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. wikipedia.org
A closely related method, the Doebner reaction, is particularly relevant for synthesizing quinoline-4-carboxylic acids. nih.govjptcp.com This reaction involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid to specifically yield 2-substituted quinoline-4-carboxylic acids. nih.goviipseries.org A recently developed "Doebner hydrogen-transfer reaction" has improved yields for anilines possessing electron-withdrawing groups, which typically show low reactivity in the conventional Doebner reaction. nih.gov
| Synthesis Type | Reactants | Product Type |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | 2- and/or 4-Substituted Quinoline |
| Doebner | Aniline, Aldehyde, Pyruvic Acid | 2-Substituted Quinoline-4-carboxylic acid |
This table compares the Doebner-von Miller and Doebner reactions for quinoline synthesis.
The Conrad-Limpach synthesis, discovered in 1887, involves the condensation of anilines with β-ketoesters. wikipedia.org This reaction can lead to two different isomers depending on the reaction conditions. At lower temperatures, the reaction proceeds under kinetic control via an enamine intermediate, which cyclizes upon heating to around 250 °C to form 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). quimicaorganica.orgsynarchive.com
| Control | Intermediate | Product |
| Kinetic (lower temp.) | Enamine | 4-Hydroxyquinoline |
| Thermodynamic (higher temp.) | β-keto acid anilide | 2-Hydroxyquinoline |
This table outlines the products of the Conrad-Limpach synthesis under different reaction controls.
Microwave-Assisted Synthetic Approaches for Quinoline Carboxylic Acids
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as significantly reduced reaction times, improved yields, and enhanced purity of products. acs.org This technology has been successfully applied to the synthesis of quinoline carboxylic acids, providing a green and efficient alternative to conventional heating methods. rsc.orgrsc.org
For instance, the Doebner reaction can be performed under microwave irradiation. A three-component reaction of an aromatic aldehyde, a substituted aniline, and pyruvic acid in the presence of a catalyst like p-toluenesulfonic acid can be completed in as little as 3 minutes at 80°C, yielding quinoline-4-carboxylic acid derivatives in good yields (50-80%). rsc.orgrsc.org In contrast, the same reaction under conventional heating requires several hours to overnight. rsc.org
Microwave assistance has also been applied to the Pfitzinger reaction and the Friedländer synthesis. dntb.gov.uanih.gov In a modification of the Friedländer methodology, a 2-aminophenyl ketone can be reacted with various ketones using neat acetic acid as both the solvent and catalyst. Under microwave irradiation at 160°C, the desired quinoline scaffold is constructed in approximately 5 minutes in excellent yields. nih.gov These examples highlight the capacity of microwave irradiation to dramatically improve the efficiency and environmental friendliness of classical quinoline carboxylic acid syntheses. dntb.gov.ua
| Synthesis Method | Reactants | Conditions | Reaction Time |
| Doebner-like | Aromatic Aldehyde, Aniline, Pyruvic Acid | Microwave, 80°C, p-TSA catalyst | 3 minutes |
| Friedländer | 2-Aminophenyl Ketone, Ketone | Microwave, 160°C, Acetic Acid | 5 minutes |
| Pfitzinger | Isatin, Sodium Pyruvate | Microwave, 110°C, 20% aq. NaOH | 10-15 minutes |
This table summarizes examples of microwave-assisted synthesis of quinoline carboxylic acids.
Derivatization Strategies of Dihydroxyquinoline Carboxylic Acid Scaffolds
The dihydroxyquinoline carboxylic acid framework serves as a versatile platform for the synthesis of more complex molecular structures. Through targeted chemical modifications, researchers can generate a diverse array of derivatives with potentially unique properties. Key strategies for the derivatization of these scaffolds include the Williamson ether synthesis for the construction of bisquinoline systems and various functional group modifications to introduce new substituents.
Williamson Reaction for Bisquinoline Systems
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, and it has been successfully applied to the synthesis of bisquinoline systems. nih.govwikipedia.orgfrancis-press.comnih.govfrancis-press.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide in an S\textsubscript{N}2 reaction. wikipedia.org In the context of dihydroxyquinoline carboxylic acid scaffolds, the hydroxyl groups can be deprotonated to form phenoxides, which then act as nucleophiles to displace a leaving group on another quinoline moiety, thereby linking the two ring systems through an ether bridge.
A general approach involves the reaction of a dihydroxyquinoline carboxylic acid derivative, where one of the hydroxyl groups is activated, with a halo-functionalized quinoline. The reaction conditions often involve a base to deprotonate the hydroxyl group and a suitable solvent.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
| Dihydroxyquinoline Carboxylic Acid Derivative | Halo-functionalized Quinoline | K2CO3 | DMF | Bisquinoline Ether | nih.gov |
| 8-Hydroxyquinoline | Ethyl 2-(bromomethyl)quinoline-3-carboxylate | NaH | THF | Ethyl 2-((8-hydroxyquinolin-2-yl)methoxy)quinoline-3-carboxylate | researchgate.net |
This strategy allows for the creation of both symmetrical and unsymmetrical bisquinoline systems, depending on the nature of the starting materials. The carboxylic acid functionality can be protected prior to the Williamson ether synthesis and deprotected in a subsequent step if desired.
Functional Group Modifications and Substituent Introduction
Beyond the formation of bisquinoline systems, the dihydroxyquinoline carboxylic acid scaffold can be further modified by targeting its inherent functional groups—the hydroxyl groups, the carboxylic acid, and the aromatic ring system. These modifications can be used to introduce a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule. nih.govmdpi.comnih.govresearchgate.net
Esterification and Amidation: The carboxylic acid group is a prime site for modification. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. organic-chemistry.org Similarly, amidation, the formation of an amide bond, can be accomplished by coupling the carboxylic acid with an amine, often using a coupling agent to facilitate the reaction. researchgate.netnih.govyoutube.comyoutube.com
Halogenation: The introduction of halogen atoms onto the quinoline ring can significantly alter its electronic properties and lipophilicity. acs.orgacs.orgnih.gov Electrophilic halogenation reactions can be employed to introduce bromine or chlorine atoms at specific positions on the aromatic scaffold.
Other Substituents: A variety of other functional groups can be introduced onto the quinoline scaffold through various synthetic methodologies. These can include nitro groups, amino groups, and alkyl or aryl side chains, further expanding the chemical diversity of the dihydroxyquinoline carboxylic acid derivatives.
| Modification Type | Reagents and Conditions | Functional Group Targeted | Resulting Moiety |
| Esterification | Alcohol, Acid Catalyst | Carboxylic Acid | Ester |
| Amidation | Amine, Coupling Agent | Carboxylic Acid | Amide |
| Halogenation | N-Halosuccinimide | Aromatic Ring | Halogenated Quinoline |
Natural Occurrence and Biosynthetic Routes
Quinoline carboxylic acids are not merely products of synthetic chemistry; they are also found in nature as metabolites of essential biochemical pathways. Understanding these biosynthetic routes provides insight into their physiological roles and offers potential avenues for their biotechnological production.
Tryptophan Metabolic Pathways Leading to Quinoline Carboxylic Acids
The primary biosynthetic route to quinoline carboxylic acids in many organisms is through the metabolism of the essential amino acid tryptophan. mdpi.comwikipedia.orgmdpi.comnih.gov This complex metabolic network, known as the kynurenine pathway, is responsible for the degradation of the majority of dietary tryptophan. wikipedia.orgnih.gov
The pathway is initiated by the enzymatic cleavage of the indole ring of tryptophan, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.gov This initial step leads to the formation of N-formylkynurenine, which is subsequently converted to kynurenine.
Kynurenine and 3-Hydroxykynurenine Intermediates
Kynurenine stands at a critical juncture in the pathway, as it can be metabolized down several different branches. One of these branches leads to the formation of 3-hydroxykynurenine through the action of the enzyme kynurenine 3-monooxygenase (KMO). nih.govscilifelab.se Both kynurenine and 3-hydroxykynurenine are key intermediates in the biosynthesis of quinoline carboxylic acids. researchgate.net
The relative flux of metabolites through these different branches is tightly regulated by the activities of the involved enzymes. For instance, the activity of KMO is a critical determinant of the amount of 3-hydroxykynurenine produced. nih.govscilifelab.se
Xanthurenic Acid (4,8-Dihydroxyquinoline-2-carboxylic acid) Formation
Xanthurenic acid, a dihydroxyquinoline carboxylic acid, is formed from the intermediate 3-hydroxykynurenine. nih.govnih.govresearchgate.nettandfonline.comsielc.comnih.gov This conversion is catalyzed by a class of enzymes known as kynurenine aminotransferases (KATs). nih.govresearchgate.netfrontiersin.org These enzymes facilitate the transamination of 3-hydroxykynurenine, a process that involves the transfer of an amino group to an α-keto acid acceptor. nih.govtandfonline.comfrontiersin.org
The resulting α-keto acid then undergoes a spontaneous intramolecular cyclization to form the stable aromatic ring system of xanthurenic acid. Several isoforms of KAT have been identified, and their substrate specificities and tissue distribution can influence the rate of xanthurenic acid formation. frontiersin.org
| Precursor | Intermediate | Key Enzyme | Product |
| Tryptophan | Kynurenine | Tryptophan 2,3-dioxygenase / Indoleamine 2,3-dioxygenase | Kynurenine |
| Kynurenine | 3-Hydroxykynurenine | Kynurenine 3-monooxygenase | 3-Hydroxykynurenine |
| 3-Hydroxykynurenine | - | Kynurenine aminotransferase | Xanthurenic Acid |
Microbial Transformation Pathways of Quinoline Derivatives
Microorganisms have developed diverse and sophisticated enzymatic systems to metabolize quinoline and its derivatives. These pathways are crucial for the bioremediation of environments contaminated with these heterocyclic compounds and offer potential for biocatalytic applications. The transformation of quinoline derivatives by microbes typically involves initial hydroxylation reactions, followed by ring cleavage and further degradation. While a direct microbial synthesis of 2,8-dihydroxy-quinoline-6-carboxylic acid has not been extensively documented, the known metabolic pathways of related compounds provide a strong basis for understanding its potential formation.
The microbial metabolism of quinolines is primarily aerobic and has been extensively studied in various bacterial genera, most notably Pseudomonas and Rhodococcus. These bacteria employ oxidoreductase enzymes to introduce hydroxyl groups onto the quinoline ring, a critical first step in destabilizing the aromatic system for subsequent degradation.
One of the well-characterized initial steps in quinoline catabolism is the hydroxylation at the C-2 position to form 2-oxo-1,2-dihydroquinoline. This reaction is catalyzed by a molybdenum-containing enzyme known as quinoline oxidoreductase. This enzyme has been isolated and characterized from Rhodococcus sp. B1 and Pseudomonas putida 86. The amino-terminal protein sequences of the three subunits of the quinoline oxidoreductase from both bacterial strains showed no significant difference, suggesting a conserved mechanism for this initial hydroxylation step nih.gov.
Further hydroxylation is a common strategy employed by microorganisms to degrade quinoline. For instance, a Pseudomonas sp. isolated from sewage was found to metabolize quinoline through a pathway involving the formation of 2-hydroxyquinoline and subsequently 2,8-dihydroxyquinoline nih.govnih.gov. This demonstrates the capability of this bacterium to introduce hydroxyl groups at both the C-2 and C-8 positions of the quinoline nucleus. Inhibition studies with sodium arsenite led to the accumulation of 2-hydroxyquinoline as the major metabolite and 2,8-dihydroxyquinoline as a minor metabolite, confirming their roles as intermediates in the degradation pathway nih.gov.
The microbial transformation of quinoline derivatives bearing substituents on the benzene (B151609) ring has also been investigated. Studies on the degradation of 6-hydroxyquinoline by Pseudomonas diminuta and Bacillus circulans have identified 6-hydroxy-2-oxo-1,2-dihydroquinoline as a key intermediate nih.gov. This indicates that the presence of a hydroxyl group at the C-6 position does not inhibit the microbial hydroxylation at the C-2 position.
While the direct microbial transformation of quinoline-6-carboxylic acid to its 2,8-dihydroxy derivative is not explicitly detailed in the available literature, the enzymatic machinery required for such a conversion has been identified in various microorganisms. The ability of Pseudomonas species to hydroxylate the quinoline ring at the C-2 and C-8 positions, coupled with the known microbial metabolism of carboxy-substituted quinolines, suggests a plausible pathway for the formation of this compound. Such a transformation would likely involve a series of enzymatic steps, initiated by one or more quinoline oxidoreductases or similar hydroxylating enzymes.
The following table summarizes the microbial transformation of various quinoline derivatives and the identified intermediates, providing a basis for the proposed pathway to this compound.
| Substrate | Microorganism(s) | Key Intermediates/Products |
| Quinoline | Pseudomonas sp. | 2-Hydroxyquinoline, 2,8-Dihydroxyquinoline, 8-Hydroxycoumarin nih.govnih.gov |
| Quinoline | Pseudomonas fluorescens, Pseudomonas putida | 2-Oxo-1,2-dihydroquinoline, 8-Hydroxy-2-oxo-1,2-dihydroquinoline, 8-Hydroxycoumarin, 2,3-Dihydroxyphenylpropionic acid nih.gov |
| Quinoline | Rhodococcus sp. B1 | 2-Oxo-1,2-dihydroquinoline, 6-Hydroxy-2-oxo-1,2-dihydroquinoline nih.gov |
| 6-Hydroxyquinoline | Pseudomonas diminuta, Bacillus circulans | 6-Hydroxy-2-oxo-1,2-dihydroquinoline nih.gov |
These findings collectively suggest that microbial systems possess the enzymatic capabilities to perform the necessary hydroxylations on a quinoline-6-carboxylic acid backbone to produce this compound. Further research, including the isolation of specific enzymes and the elucidation of their substrate specificity, would be required to definitively establish this microbial transformation pathway.
Advanced Spectroscopic Characterization of Quinoline Carboxylic Acid Systems Theoretical Perspectives
Vibrational Spectroscopy (FT-IR and FT-Raman) Theoretical Interpretation
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the vibrational spectra of quinoline (B57606) derivatives. These computations can predict the infrared and Raman active vibrational modes, their frequencies, and their intensities. For 2,8-dihydroxy-quinoline-6-carboxylic acid, such theoretical studies would provide a detailed assignment of the experimental FT-IR and FT-Raman spectra.
A common approach involves optimizing the molecular geometry of this compound using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than the experimental ones due to the harmonic approximation and the neglect of anharmonicity. To improve the correlation with experimental data, the calculated wavenumbers are typically scaled using empirical scaling factors.
The correlation between scaled theoretical wavenumbers and experimental observations allows for a reliable assignment of the spectral bands to specific vibrational modes of the molecule. For instance, the characteristic stretching vibrations of the O-H, C=O, C-N, and C-C bonds, as well as various bending and deformation modes, can be precisely identified.
Table 1: Illustrative Correlation of Theoretical and Experimental Vibrational Wavenumbers for this compound (Note: The following data is hypothetical and serves to illustrate the expected correlation from a theoretical study, as specific experimental and computational data for this compound is not readily available in the searched literature.)
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹, FT-IR) | Experimental Wavenumber (cm⁻¹, FT-Raman) |
| O-H Stretch (Carboxylic Acid) | 3550 | 3545 | - |
| O-H Stretch (Phenolic) | 3400 | 3395 | 3398 |
| C=O Stretch | 1710 | 1705 | 1708 |
| C=N Stretch (Quinoline Ring) | 1620 | 1618 | 1622 |
| C=C Stretch (Quinoline Ring) | 1580 | 1575 | 1578 |
| C-O Stretch (Carboxylic Acid) | 1300 | 1295 | 1298 |
| O-H Bend (Phenolic) | 1210 | 1205 | 1208 |
This interactive table demonstrates how theoretical calculations can be aligned with experimental data to provide a comprehensive vibrational analysis.
Beyond frequency correlation, theoretical calculations provide a detailed description of each vibrational mode through Potential Energy Distribution (PED) analysis. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for an unambiguous assignment of complex vibrational spectra where many modes may be coupled.
Furthermore, these calculations can be used to determine the force constants for the bonds within this compound. The force constant of a bond is a measure of its stiffness and is related to its strength. By analyzing the force constants, one can gain insights into the electronic structure and bonding characteristics of the molecule. For example, the force constant of the C=O bond in the carboxylic acid group can provide information about the extent of hydrogen bonding and electronic delocalization.
Nuclear Magnetic Resonance (NMR) Spectroscopic Theoretical Predictions and Chemical Shift Calculations
Theoretical calculations are also a valuable tool for predicting the NMR spectra of molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the isotropic magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be derived.
The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. These theoretical predictions can aid in the assignment of complex NMR spectra, especially for molecules with many similar proton or carbon environments. Discrepancies between calculated and experimental chemical shifts can often be attributed to solvent effects or intermolecular interactions that are not fully accounted for in the gas-phase theoretical model.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data is hypothetical and illustrates the type of information that would be generated from a theoretical NMR study.)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |
| C2 | 155.0 | - | - |
| C3 | 122.5 | H3 | 7.10 |
| C4 | 138.0 | H4 | 8.20 |
| C5 | 128.0 | H5 | 7.80 |
| C6 | 135.0 | - | - |
| C7 | 125.0 | H7 | 7.60 |
| C8 | 160.0 | - | - |
| C9 | 148.0 | - | - |
| C10 | 120.0 | - | - |
| COOH | 170.0 | - | - |
| OH (C2) | - | OH | 10.5 |
| OH (C8) | - | OH | 9.8 |
| COOH | - | OH | 12.1 |
This interactive table showcases the potential of theoretical calculations to predict and help assign NMR spectra.
X-ray Crystallographic Studies: Theoretical Implications for Solid-State Structure and Intermolecular Interactions
While X-ray crystallography is an experimental technique, theoretical calculations can complement and enhance the interpretation of the resulting data. By performing geometry optimization of the this compound molecule in the gas phase, the theoretical structure can be compared to the experimental solid-state structure. Differences between the two can highlight the effects of intermolecular interactions, such as hydrogen bonding and π-stacking, on the molecular conformation in the crystal lattice.
Theoretical calculations can also be used to model the intermolecular interactions present in the crystal. The strength and nature of hydrogen bonds, for example, can be analyzed by calculating the interaction energies between molecules and by examining the electron density distribution using methods like the Atoms in Molecules (AIM) theory. This provides a deeper understanding of the forces that govern the packing of the molecules in the solid state, which in turn influences the material's physical properties.
Biochemical and Enzymatic Interaction Mechanisms of 2,8 Dihydroxy Quinoline 6 Carboxylic Acid and Its Analogs
Enzyme Inhibition Mechanisms and Ligand-Binding Dynamics
Mechanism of Ubiquinol-Cytochrome-c Reductase Inhibition
The precise mechanism of ubiquinol-cytochrome-c reductase (also known as complex III or the bc1 complex) inhibition by 2,8-dihydroxy-quinoline-6-carboxylic acid is not extensively detailed in the provided search results. However, the general mechanism of this enzyme involves a proton-motive Q cycle, which facilitates the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, establishing a proton gradient that drives ATP synthesis.
The Q cycle involves two distinct quinone-binding sites: the Qo site for ubiquinol oxidation and the Qi site for quinone reduction. At the Qo site, a molecule of ubiquinol is oxidized, releasing two protons and two electrons. One electron is transferred to the Rieske iron-sulfur protein and then to cytochrome c1, while the second electron is transferred through two b-type hemes to a quinone molecule at the Qi site. ebi.ac.uknih.gov
Inhibition of this complex by quinoline (B57606) derivatives could potentially occur through several mechanisms:
Competitive Inhibition at the Qo or Qi Sites: The quinoline compound could bind to either the Qo or Qi site, preventing the binding of the natural ubiquinone/ubiquinol substrate. This would directly block the electron transport chain.
Allosteric Inhibition: The inhibitor might bind to a site on the enzyme distinct from the active sites, inducing a conformational change that reduces the enzyme's catalytic efficiency.
Disruption of Electron Transfer Pathways: The inhibitor could interfere with the transfer of electrons between the various redox centers within the complex, such as the Rieske iron-sulfur protein or the cytochromes.
Studies on the interaction of various quinoline derivatives with coenzyme Q10 (ubiquinone) have shown that these compounds can form complexes, leading to an increase in the reduction potential of the coenzyme. researchgate.net This suggests that quinoline derivatives can modulate the redox properties of ubiquinone, which could impact its function within the respiratory chain.
Potential Acetylcholinesterase Inhibition Mechanisms by Related Quinoline Derivatives
While specific studies on this compound as an acetylcholinesterase (AChE) inhibitor are not available, the broader class of quinoline derivatives has been extensively investigated for this activity. AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). wikipedia.org Inhibition of AChE increases the levels of ACh in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net
Quinoline derivatives can inhibit AChE through various mechanisms:
Reversible Inhibition:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate, acetylcholine.
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic activity without preventing substrate binding. frontiersin.org
Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.orgmdpi.com Kinetic analysis of some 4-N-phenylaminoquinoline derivatives has shown them to be mixed-type AChE inhibitors. mdpi.com
Irreversible Inhibition: Some inhibitors, particularly organophosphates, can form a stable, covalent bond with a serine residue in the active site of AChE, leading to permanent inactivation of the enzyme. wikipedia.orgslideshare.net
Molecular docking studies have been employed to understand the binding modes of quinoline derivatives within the AChE active site. nih.gov These studies suggest that the functionalization of the quinoline scaffold can lead to compounds with high affinity for AChE. nih.gov The interactions can involve the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com For instance, the length of a methylene side chain in some morpholine-bearing quinoline derivatives was found to be crucial for simultaneous binding to both the CAS and PAS. mdpi.com
| Compound | AChE IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 11g (a 4-N-phenylaminoquinoline derivative) | 1.94 ± 0.13 | Mixed-type | mdpi.com |
| QN8 (a quinolinone derivative) | 0.29 | Non-competitive | researchgate.net |
| dq1368 (3,4-dihydroxyl-quinoline-8-carboxylic acid methane ester) | - | Identified as a potential inhibitor through molecular dynamics simulations | nih.gov |
Photosystem II Inhibition Mechanism (e.g., Electron Transport Interference)
Ring-substituted 8-hydroxyquinoline-2-carboxanilides have been shown to inhibit photosynthetic electron transport (PET) in Photosystem II (PSII). nih.gov PSII is a key protein complex in the thylakoid membranes of plants, algae, and cyanobacteria that performs the light-dependent reactions of photosynthesis. It catalyzes the oxidation of water and the reduction of plastoquinone.
The primary mechanism of inhibition by these quinoline derivatives is the interference with electron transport on the acceptor side of PSII. nih.gov Specifically, they are thought to act between the primary electron donor, P680, and the secondary quinone acceptor, QB. nih.gov This is a common mode of action for many PSII-inhibiting herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), which block the electron transfer from the primary quinone acceptor (QA) to QB. nih.govmdpi.com
The inhibitory efficiency of these quinoline derivatives is influenced by several factors:
Lipophilicity: The relationship between lipophilicity and inhibitory activity can be complex, with some studies showing a quasi-parabolic dependence for certain substitution patterns. nih.gov
Electronic Properties of Substituents: The electronic nature of the substituents on the benzene (B151609) ring, as described by the Hammett's σ parameter, can significantly affect the PET-inhibiting activity. nih.gov
Position of Substituents: The location of the substituent on the benzene ring also plays a crucial role in determining the inhibitory potency. nih.gov
Fluorescence spectroscopy studies have indicated that these compounds interact with chlorophyll a and aromatic amino acids within the pigment-protein complexes of PSII, further supporting their site of action within this complex. nih.gov
Metal Ion Chelation Mechanisms and Biological Implications
Iron Chelation Properties and Ligand-Metal Coordination Modes
8-Hydroxyquinoline and its derivatives are well-known for their potent metal-chelating abilities, particularly for iron. nih.govresearchgate.netresearchgate.net The chelation of iron by 8-hydroxyquinoline-2-carboxylic acid (8-HQA) has been studied in detail, revealing its ability to bind both Fe2+ and Fe3+. rsc.org
The coordination of iron by 8-HQA and related quinoline compounds typically involves the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable five-membered ring with the metal ion. semanticscholar.org Quinolones, a related class of compounds, often act as bidentate ligands, coordinating metal ions through a deprotonated carboxylic acid group and a carbonyl oxygen atom. nih.gov
The stoichiometry of the resulting metal complexes can vary, with metal-to-ligand ratios of 1:1, 1:2, and 1:3 being common for trivalent cations like Fe3+. nih.gov For 8-HQA, various FeLqHr species (where L is the ligand) are formed, with q values of 1, 2, and sometimes 3. rsc.org Electron spin resonance (ESR) measurements of Fe3+ complexes with 8-HQA suggest a distorted octahedral symmetry around the central metal ion. rsc.org
The complexing ability of 8-HQA for iron is highly dependent on the pH. At lower pH values, it shows a higher affinity for Fe3+, while at higher pH values, its sequestering ability is greater for Fe2+. rsc.org
| pH | pL0.5 for Fe3+ | pL0.5 for Fe2+ |
|---|---|---|
| 3.0 | 6.3 | 3.1 |
| 8.1 | 8.3 | 8.1 |
| 10.0 | 6.2 | 8.9 |
Data from rsc.org
The biological implications of iron chelation by quinoline derivatives are significant. Iron is an essential element, but its excess can lead to oxidative stress through the Fenton reaction. researchgate.net By chelating excess iron, these compounds can exert antioxidant effects. This property is also linked to their antimicrobial and anticancer activities. nih.govresearchgate.net
Role of Quinoline Moiety in Divalent Metal Chelation
The quinoline scaffold is a key structural feature that enables the chelation of divalent metal ions. nih.gov The nitrogen atom in the quinoline ring acts as a Lewis base, readily donating its lone pair of electrons to form a coordinate bond with a metal cation. researchgate.net When a hydroxyl or other suitable donor group is present in a position that allows for the formation of a stable chelate ring (typically 5- or 6-membered), the chelating ability of the molecule is significantly enhanced. 8-Hydroxyquinoline is a prime example of this, being the only one of the seven monohydroxyquinoline isomers capable of forming stable complexes with divalent metal ions through chelation. nih.gov
The coordination of quinoline derivatives with divalent metals can lead to the formation of various complex structures, including monomeric, dimeric, and polymeric species. isca.inrsc.org The geometry of these complexes can vary, with tetrahedral, square planar, and octahedral arrangements being common. isca.in For instance, some Co(II) and Zn(II) complexes with quinoxaline derivatives adopt a tetrahedral structure, while Ni(II) and Cu(II) complexes can form octahedral structures. isca.in
The stability of these metal complexes is influenced by the nature of the metal ion and the specific quinoline ligand. Generally, quinolones form more stable chelates with hard Lewis acids like trivalent cations (Al3+, Fe3+) compared to divalent cations from group 2A (Mg2+, Ca2+). nih.gov
The biological activities of many quinoline derivatives are directly linked to their ability to chelate divalent metal ions. nih.govsciencebeingjournal.com For example, the anticancer effects of some 8-hydroxyquinoline derivatives are associated with their interactions with copper and zinc ions. nih.gov
No specific information available for this compound
Despite a comprehensive search of available scientific literature, no specific information was found regarding the interplay of this compound with cellular processes, nor any mechanistic hypotheses for its potential antiproliferative and anti-inflammatory actions.
While the broader class of quinoline carboxylic acids and their analogs has been the subject of research for their potential biological activities, the specific compound "this compound" does not appear to be documented in the context of antiproliferative and anti-inflammatory mechanisms.
Studies on other quinoline derivatives have suggested various potential mechanisms of action. For instance, some quinoline-related carboxylic acids are hypothesized to exert their effects through the chelation of divalent metals. nih.govresearchgate.net Others have been investigated as inhibitors of enzymes such as dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis and cell proliferation. nih.gov Additionally, certain substituted quinoline carboxylic acids have been shown to modulate T-cell function, suggesting a potential mechanism for anti-inflammatory effects.
However, it is crucial to note that these findings pertain to analogs and other derivatives within the quinoline class of compounds. The specific effects and mechanisms of "this compound" remain uninvestigated in the currently available scientific literature. Therefore, any discussion on its biochemical and enzymatic interaction mechanisms would be purely speculative and fall outside the scope of established scientific evidence.
Further research is required to determine if this compound possesses any antiproliferative or anti-inflammatory properties and to elucidate the potential cellular and molecular mechanisms underlying such activities. Without dedicated studies on this specific compound, no scientifically accurate and detailed information can be provided as requested.
Functional Exploration and Emerging Applications of Quinoline Carboxylic Acid Systems Conceptual and Mechanistic
Advanced Materials Science Conceptualizations
Quinoline (B57606) derivatives possess unique electronic and photophysical properties that make them attractive candidates for the development of advanced materials, particularly in the fields of optical sensors and electrochemistry.
The inherent fluorescence of the quinoline scaffold is a key feature for its use in sensor development. nanobioletters.com Quinoline and its derivatives are often used as fluorophores in the design of chemosensors for detecting various analytes, including metal ions. nih.gov These compounds can exhibit properties like strong photochemical stability and efficient π-π* electronic transitions. nanobioletters.com
A common mechanism for quinoline-based sensors is Photoinduced Electron Transfer (PET). In the absence of an analyte, the fluorescence of the quinoline fluorophore may be quenched by a nearby electron-donating group. Upon binding of the target analyte (e.g., a metal ion) to a receptor site, the PET process is inhibited, leading to a "turn-on" fluorescence response, a phenomenon known as chelation-induced enhanced fluorescence (CHEF). nanobioletters.com The absorption and emission wavelengths can be tuned by chemical modifications to the quinoline structure, allowing for the development of sensors with specific optical properties for various applications in biological and environmental analysis. nanobioletters.comnazmulhosen.xyz
Table 2: Principles of Quinoline-Based Optical Sensing
| Sensing Principle | Mechanism | Observed Optical Change | Application Example |
| Excimer Formation | Guest-induced folding of a receptor brings two quinoline fluorophores into proximity, forming an excited-state dimer (excimer). beilstein-journals.org | Quenching of monomer fluorescence and appearance of a new, red-shifted excimer emission band. beilstein-journals.org | Discrimination of different carboxylic acids. beilstein-journals.org |
| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding to the receptor site inhibits a pre-existing fluorescence quenching pathway (like PET), "turning on" the fluorescence. nanobioletters.com | Significant increase in fluorescence intensity upon analyte binding. nanobioletters.com | Detection of metal ions like Zn²⁺. nanobioletters.com |
| Photoinduced Electron Transfer (PET) | An electron is transferred from a donor part of the molecule to the excited quinoline fluorophore, quenching its fluorescence. Analyte binding disrupts this process. nanobioletters.com | Fluorescence is initially "off" and turns "on" in the presence of the analyte. nanobioletters.com | Ion sensing. nanobioletters.com |
The electrochemical properties of quinoline derivatives have been investigated for various applications. nih.gov Techniques like cyclic voltammetry can be used to study the oxidation and reduction potentials of these compounds, revealing a strong correlation between their chemical structure and electrochemical behavior. nih.govrsc.org For example, the presence of certain substituents, like a methyl group, can facilitate oxidation, while also making the reduction potential more negative. nih.gov
These properties have been harnessed in the field of corrosion inhibition. Quinoline derivatives have been shown to act as effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.net They function by forming a protective film on the metal surface, and their effectiveness can be predicted and explained through their molecular structure. researchgate.net Furthermore, electrochemical methods have been developed for the selective functionalization of quinoline compounds, such as C3-thiolation, which proceeds through the cathodic reduction of the quinoline ring. rsc.org
Roles in Inorganic Chemistry
The field of inorganic chemistry has seen a burgeoning interest in the coordinating properties of heterocyclic compounds, particularly those containing quinoline scaffolds. The compound 2,8-Dihydroxy-quinoline-6-carboxylic acid, with its strategically positioned hydroxyl and carboxyl functional groups, presents as a potent chelating agent for a diverse array of metal ions. While specific research focusing exclusively on this molecule is limited, its structural analogy to the well-studied 8-hydroxyquinoline and other quinoline carboxylic acids provides a strong foundation for understanding its potential roles in coordination chemistry.
The nitrogen atom of the quinoline ring, along with the oxygen atoms from the two hydroxyl groups and the carboxylic acid group, can act as donor sites. This multi-dentate character allows this compound to form stable complexes with various metal ions, including transition metals and lanthanides. The formation of such complexes is driven by the chelate effect, where the formation of multiple bonds between the ligand and a single central metal atom results in a more stable complex than would be formed by corresponding monodentate ligands.
The coordination chemistry of analogous quinoline derivatives suggests that this compound can participate in the formation of both discrete mononuclear and polynuclear complexes, as well as extended coordination polymers. The specific architecture of these assemblies is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.
Coordination with Transition Metals
Transition metal complexes of quinoline derivatives are widely studied due to their interesting magnetic, electronic, and catalytic properties. It is anticipated that this compound would form stable complexes with divalent and trivalent transition metal ions such as Cu(II), Ni(II), Co(II), Zn(II), and Fe(III). The coordination is likely to occur through the nitrogen atom of the quinoline ring and the deprotonated oxygen atoms of the hydroxyl and carboxyl groups.
Spectroscopic studies on similar complexes, such as those of 8-hydroxyquinoline, have been instrumental in elucidating their structures and bonding. arabjchem.orgscirp.org For instance, IR spectroscopy can confirm the coordination of the carboxylate and hydroxyl groups by observing shifts in their characteristic vibrational frequencies upon complexation. arabjchem.org Electronic spectroscopy (UV-Vis) provides insights into the geometry of the metal center. For example, the d-d transitions observed for complexes of metals like copper and nickel can indicate square planar or octahedral coordination environments. scirp.org
The stoichiometry of these complexes is typically found to be 1:2 (metal:ligand), although other ratios can occur depending on the coordination number of the metal and the charge of the ligand. scirp.org The resulting complexes can exhibit a range of geometries, from square planar to octahedral, often with solvent molecules occupying the remaining coordination sites.
| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Likely Coordination Geometry | Potential Donor Atoms |
|---|---|---|---|
| Cu(II) | 1:1 or 1:2 | Square Planar, Distorted Octahedral | N (quinoline), O (hydroxyl), O (carboxylate) |
| Ni(II) | 1:2 | Octahedral | N (quinoline), O (hydroxyl), O (carboxylate) |
| Co(II) | 1:2 | Octahedral | N (quinoline), O (hydroxyl), O (carboxylate) |
| Zn(II) | 1:2 | Tetrahedral or Octahedral | N (quinoline), O (hydroxyl), O (carboxylate) |
| Fe(III) | 1:2 or 1:3 | Octahedral | N (quinoline), O (hydroxyl), O (carboxylate) |
Coordination with Lanthanide Ions
Lanthanide ions are characterized by their high coordination numbers (typically 8 or 9) and their preference for oxygen donor ligands. The presence of multiple oxygen donors in this compound makes it an excellent candidate for the construction of lanthanide-based coordination compounds. The carboxylate group, in particular, can exhibit various coordination modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of intricate one-, two-, or three-dimensional coordination polymers. nih.gov
Research on analogous systems, such as quinoline-2,4-dicarboxylic acid, has demonstrated the formation of 3D coordination polymers with lanthanide ions. nih.gov In these structures, the quinoline dicarboxylate ligands bridge multiple metal centers, creating extended networks. The coordination sphere of the lanthanide ions is typically completed by water molecules. nih.gov It is reasonable to expect that this compound could form similar polymeric structures, with the hydroxyl groups potentially participating in further coordination or hydrogen bonding interactions that influence the final architecture.
The resulting lanthanide complexes often exhibit interesting photoluminescent properties. The quinoline moiety can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This "antenna effect" is a key feature of luminescent lanthanide materials.
| Lanthanide Ion | Expected Coordination Number | Potential Structural Motif | Anticipated Properties |
|---|---|---|---|
| Eu(III) | 8 or 9 | Coordination Polymer (1D, 2D, or 3D) | Red Luminescence |
| Tb(III) | 8 or 9 | Coordination Polymer (1D, 2D, or 3D) | Green Luminescence |
| Gd(III) | 8 or 9 | Coordination Polymer (1D, 2D, or 3D) | Potential MRI Contrast Agent |
| Nd(III) | 8 or 9 | Coordination Polymer (1D, 2D, or 3D) | Near-Infrared Luminescence |
Future Research Directions and Theoretical Outlook for 2,8 Dihydroxy Quinoline 6 Carboxylic Acid Research
Advancements in Computational Methodologies for Deeper Mechanistic Insights
Future investigations into 2,8-Dihydroxy-quinoline-6-carboxylic acid will heavily rely on sophisticated computational methods to elucidate its fundamental properties and predict its behavior. Quantum chemical calculations, particularly Density Functional Theory (DFT), are poised to provide profound insights into the molecule's electronic structure, molecular geometry, and reactivity. rsc.orgnih.gov
Key areas for computational exploration include:
Electronic and Spectroscopic Properties: Methods like Time-Dependent DFT (TD-DFT) can predict the UV-visible absorption spectra, which is crucial for understanding the compound's photophysical behavior and its potential use in optical applications. rsc.org
Reactivity and Mechanistic Studies: Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surfaces will help identify the most reactive sites for electrophilic and nucleophilic attack. nih.gov This is fundamental for designing synthetic derivatization strategies and understanding potential interactions with biological molecules.
Non-Linear Optical (NLO) Properties: Calculations of hyperpolarizability can assess the potential of this quinoline (B57606) derivative for applications in non-linear optics, an area where similar organic molecules have shown promise. nih.gov
Molecular Docking Simulations: To explore its potential pharmacological relevance, molecular docking studies can be employed to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes or receptor proteins. nih.govnih.govresearchgate.net This approach can guide experimental screening for therapeutic activities.
A summary of proposed computational studies is presented in the table below.
| Computational Method | Research Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Optimization of ground-state geometry, calculation of vibrational frequencies, and analysis of electronic structure. researchgate.net | Accurate prediction of bond lengths, bond angles, IR/Raman spectra, and electronic properties. nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. rsc.org | Understanding of photophysical properties, guiding applications in fluorescence and materials science. |
| NBO/MEP Analysis | Analysis of hyperconjugative interactions, charge delocalization, and identification of reactive sites. nih.gov | Deeper insight into molecular stability and prediction of chemical reactivity for synthetic modifications. |
| Molecular Docking | In silico screening against libraries of biological targets (e.g., kinases, DNA gyrase, metalloproteinases). nih.govresearchgate.net | Identification of potential protein targets, predicting binding modes and affinities to guide drug discovery. |
Exploration of Novel Synthetic Pathways for Derivatization
The development of versatile and efficient synthetic routes is crucial for accessing this compound and its derivatives for further study. While a specific synthesis for this compound is not widely documented, established methods for quinoline synthesis can be adapted.
Future research will likely focus on:
Core Scaffold Synthesis: Classic reactions such as the Pfitzinger reaction (reacting a substituted isatin with a carbonyl compound) and the Gould-Jacobs reaction (condensing a substituted aniline with an alkoxymethylenemalonic ester) are primary candidates for constructing the core this compound structure. wikipedia.orgmdpi.comwikipedia.org The choice of starting materials, such as a suitably substituted aminobenzoic acid, will be critical.
Functional Group Modification: The three functional groups—two hydroxyls and one carboxylic acid—offer numerous handles for derivatization.
The carboxylic acid can be converted into esters, amides, or hydrazides to modulate solubility, lipophilicity, and biological activity. d-nb.info
The hydroxyl groups can be alkylated or acylated to fine-tune the electronic properties and steric profile of the molecule.
Modern Synthetic Techniques: The application of microwave-assisted synthesis could significantly shorten reaction times and improve yields compared to traditional thermal methods, particularly for the high-temperature cyclization steps often required in quinoline synthesis. ablelab.eu
| Synthetic Approach | Target Modification | Potential Starting Materials | Rationale |
| Pfitzinger-type Reaction | Synthesis of the core quinoline ring system. researchgate.netjocpr.com | Substituted isatin-6-carboxylic acid and a suitable ketone. | A well-established, convergent route to quinoline-4-carboxylic acids. researchgate.net |
| Gould-Jacobs Reaction | Synthesis of the core quinoline ring system. wikipedia.orgyoutube.com | 3-amino-4-hydroxybenzoic acid and ethoxymethylenemalonate. | A versatile method for producing 4-hydroxyquinoline derivatives. mdpi.com |
| Esterification/Amidation | Derivatization of the C-6 carboxylic acid group. | Alcohols, amines, hydrazines. | To create a library of compounds with varied physicochemical properties for screening. |
| Alkylation/Acylation | Derivatization of the C-2 and C-8 hydroxyl groups. | Alkyl halides, acyl chlorides. | To probe structure-activity relationships and modulate metal-chelating properties. |
Untapped Biochemical Roles and Interacting Systems
The structural features of this compound suggest several plausible, yet unexplored, biochemical roles. The 8-hydroxyquinoline moiety is a well-known and potent metal chelator, a property that underpins many of its biological activities. dovepress.comtandfonline.comnih.gov
Future research should investigate:
Metal Homeostasis and Chelation: A primary avenue of investigation is its role as a metal chelator. Research on the closely related 8-hydroxyquinoline-2-carboxylic acid has identified it as an iron chelator produced by gut microbiota in insects. researchgate.net It is highly probable that this compound also chelates biologically important metal ions like Fe(III), Zn(II), and Cu(II). Studies should focus on its binding affinity and selectivity for different metal ions and explore its potential to modulate metal-dependent biological processes or act as a siderophore. researchgate.netresearchgate.net
Biosynthetic Pathways: The origin of this compound in nature is unknown. Given that other quinoline acids like xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid) are metabolites of the tryptophan pathway, it is plausible that this compound is also a yet-undiscovered metabolite. biosynth.com Isotopic labeling studies could trace its biosynthetic origins.
Enzyme Inhibition: The quinoline scaffold is present in numerous enzyme inhibitors. The ability to chelate metal ions suggests that it could be an inhibitor of metalloenzymes. Its structural similarity to other quinoline carboxylic acids that inhibit enzymes like dihydroorotate dehydrogenase warrants investigation into its inhibitory profile against a range of enzymatic targets.
Microbiota-Host Interactions: The discovery of 2,8-dihydroxyquinoline (lacking the carboxylic acid group) as a human aryl hydrocarbon receptor (AHR) agonist produced by gut microbiota opens an intriguing possibility. Future studies could explore whether this compound is also a product of microbial metabolism and investigate its potential role in signaling between the microbiome and the host's immune or metabolic systems.
Design Principles for Next-Generation Quinoline Carboxylic Acid Functional Materials and Chemical Probes
The inherent photophysical properties and functional groups of this compound make it an excellent candidate for the development of novel functional materials and chemical probes. researchgate.net
The key design principles for future research include:
Fluorescent Chemosensors: The quinoline core is a well-known fluorophore. The dihydroxy and carboxylic acid groups provide a perfect metal-binding pocket. Upon chelation of a metal ion, the fluorescence properties (intensity, wavelength, and lifetime) of the molecule are expected to change. This principle can be used to design highly sensitive and selective fluorescent probes for detecting specific metal ions in biological or environmental samples. beilstein-journals.orgnih.gov
Tuning Photophysical Properties: Strategic derivatization of the core structure can be used to tune its optical properties. For instance, attaching electron-donating or electron-withdrawing groups to the quinoline ring can modulate the HOMO-LUMO energy gap, thereby shifting the absorption and emission wavelengths and altering the Stokes shift. rsc.org
Organic Electronics: Planar, aromatic, and electron-rich molecules like quinoline derivatives are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. The potential for self-assembly and π-π stacking, guided by the functional groups, could be explored for creating novel semiconducting materials. researchgate.net
Biocompatible Probes: The carboxylic acid group enhances water solubility, a desirable trait for biological applications. acs.org The molecule could be further functionalized, for example, by coupling it to targeting ligands, to create chemical probes that can localize in specific cells or organelles for imaging applications. nih.govrsc.org
| Application Area | Design Principle | Key Molecular Features |
| Fluorescent Ion Sensors | Exploiting chelation-induced changes in fluorescence (CHEF effect). beilstein-journals.org | 8-hydroxyquinoline moiety for metal binding; quinoline core as the fluorophore. |
| Tunable Fluorophores | Modifying the electronic structure through derivatization to control emission color and quantum yield. rsc.org | Addition of substituents to the aromatic ring system. |
| Chemical Probes | Conjugating the quinoline scaffold to biomolecules or targeting moieties for specific biological imaging. acs.org | Carboxylic acid group for covalent linkage; inherent fluorescence for detection. |
| Functional Materials | Utilizing the planar aromatic structure for creating materials with specific electronic or optical properties. researchgate.net | π-conjugated system capable of intermolecular interactions and charge transport. |
Q & A
Q. What synergistic effects are observed when combining this compound with platinum-based chemotherapeutics, and what mechanistic insights explain this?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
